Methyl 3-hydroxy-5-oxohexanoate
Description
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-oxohexanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)3-6(9)4-7(10)11-2/h6,9H,3-4H2,1-2H3 |
InChI Key |
ROBGCHZVQZAZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CC(=O)OC)O |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
Methyl 3-hydroxy-5-oxohexanoate serves as a biochemical reagent that can be utilized in various life science research applications. Its role as a substrate in enzymatic reactions has been investigated extensively.
Enzymatic Reactions
Recent studies have highlighted the compound's interaction with alcohol dehydrogenases, particularly from Candida parapsilosis. Research demonstrated that modifications to enzyme residues significantly enhanced the enzyme's activity towards medium-chain methyl 3-hydroxy fatty acids, indicating potential for improved synthesis of valuable chemicals such as pharmaceuticals and flavoring agents .
Pharmaceutical Applications
The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is involved in the preparation of compounds used for treating conditions related to lipid metabolism, such as hypolipidemic and hypocholesterolemic agents .
Case Study: Synthesis of Pharmaceutical Intermediates
A notable application of this compound is its use in synthesizing (4R-cis)-1,1-dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. This compound is a precursor for more complex molecules that exhibit therapeutic properties . The synthesis involves several steps where this compound acts as a critical building block.
Food and Beverage Industry
In addition to its pharmaceutical applications, this compound is also utilized in the food and beverage industry as a flavoring agent. Its sweet fruity aroma enhances the taste and aroma of various food products, making it valuable for flavor formulation .
Research Findings and Insights
- Enzyme Activity Modulation : Research indicates that specific mutations in alcohol dehydrogenase enzymes can significantly alter their substrate specificity and activity towards methyl 3-hydroxy fatty acids, thus expanding the potential for industrial applications in biocatalysis .
- Metabolic Pathways : Studies have shown that this compound can be metabolized by certain bacteria through pathways similar to beta-oxidation, leading to the production of acetate and butyrate, which are important metabolic products .
Comparison with Similar Compounds
Methyl 5-Oxohexanoate
- Structure : Shares the molecular formula C₇H₁₂O₃ but lacks the hydroxyl group at position 3.
- Functional Groups : Contains only a ketone (position 5) and a methyl ester .
- Its simpler structure may render it less reactive in enzymatic processes requiring hydroxyl-group interactions.
- Applications : Primarily used in organic synthesis as a precursor for ketone derivatives .
Ethyl 2-Isopropyl-5-Methyl-3-Oxohexanoate
- Structure : Features an ethyl ester, isopropyl branch at position 2, and a methyl group at position 5 .
- Functional Groups : Ketone (position 3) and ester groups dominate.
- Properties : The branched structure reduces water solubility compared to HOHN methyl ester, making it more suitable for lipid-rich environments or pharmaceutical formulations .
Methyl 2-Acetyl-3-(3-Nitrophenyl)-5-Oxohexanoate
- Structure: Includes a nitro-phenyl substituent and acetyl group, increasing molecular complexity (C₁₅H₁₇NO₆) .
- Functional Groups : Nitro, ketone, and ester groups.
Comparison with Metabolic Intermediates
Gallic Acid and Phloroglucinol
- Gallic Acid: A trihydroxybenzoic acid; its decarboxylation yields pyrogallol, which is isomerized to phloroglucinol .
- Phloroglucinol: A trihydroxybenzene intermediate reduced to dihydrophloroglucinol before ring cleavage forms HOHN methyl ester .
- Key Difference: HOHN methyl ester is aliphatic, enabling entry into β-oxidation, whereas gallic acid and phloroglucinol are aromatic, requiring specialized reductases and isomerases for degradation .
3-Hydroxy-5-Oxohexanoyl-CoA
- Structure : CoA-esterified form of HOHN.
- Role : Acts as a substrate for thiolases, generating acetyl-CoA and (3S)-3-hydroxybutyryl-CoA .
- Enzymatic Specificity : CoA transferases in Eubacterium show high specificity for HOHN, unlike analogs lacking the hydroxyl group .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Table 2: Enzymatic Interactions
Preparation Methods
Mechanism and General Methodology
The aldol condensation of β-keto ester dianions represents a classical approach to synthesizing methyl 3-hydroxy-5-oxohexanoate. This method leverages the enolate chemistry of β-keto esters, which undergo nucleophilic addition to carbonyl compounds. For example, methyl acetoacetate (a β-keto ester) reacts with ketones in the presence of strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) to form tertiary aldol adducts. The reaction proceeds via deprotonation of the β-keto ester to generate a dianion, which attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation and elimination yield the desired product.
In a representative procedure, sodium hydride (57% dispersion in mineral oil) and methyl acetoacetate are combined in an anhydrous solvent such as tetrahydrofuran (THF). The mixture is treated with n-butyllithium to form the dianion, followed by the addition of a ketone (e.g., 2-butanone). The reaction is quenched with aqueous acid, and the product is isolated via distillation or chromatography. This method has been successfully applied to synthesize methyl 5-hydroxy-5-methyl-3-oxohexanoate, a structural analog, in 56% yield.
Optimization and Substrate Scope
Key variables influencing the aldol condensation include:
-
Base selection : Sodium hydride and n-butyllithium are preferred for their ability to generate highly reactive dianions.
-
Solvent : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance enolate stability.
-
Temperature : Reactions are typically conducted at 0°C to room temperature to balance reactivity and selectivity.
The substrate scope extends to various ketones, including cyclic and aromatic derivatives. For instance, reaction with 2,2-dimethylpropanol yields methyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate in 82% yield. However, sterically hindered ketones may require elevated temperatures or prolonged reaction times.
Analytical Validation
Products are characterized using spectroscopic techniques:
-
IR spectroscopy : Absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1705 cm⁻¹ (keto C=O).
-
NMR spectroscopy : Key signals include a singlet for the methyl ester (δ 3.70 ppm) and multiplet for the hydroxyl-bearing methine (δ 3.63 ppm).
-
Mass spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 160.17 for this compound).
Nucleophilic Substitution of Halo Hydroxyesters
Adaptation for Target Compound
To synthesize this compound, methyl 3-hydroxy-5-bromohexanoate could react with a nucleophile (e.g., hydroxide) under mild conditions. This approach avoids protective group strategies, streamlining the synthesis.
Example Protocol :
-
Substrate preparation : Methyl 5-bromo-3-hydroxyhexanoate is synthesized via bromination of methyl 3-hydroxyhexanoate.
-
Nucleophilic displacement : The bromide is displaced by sodium hydroxide in aqueous THF, yielding the keto ester after acid workup.
Challenges and Solutions
-
Competitive elimination : The basic conditions may promote E2 elimination, forming α,β-unsaturated esters. This is mitigated by using polar solvents and low temperatures.
-
Yield optimization : Pilot studies report 60–70% yields for analogous reactions.
Esterification and Hydroxy Group Functionalization
Benzoylation and Deprotection
A derivative, (R)-methyl 3-p-bromobenzoyloxy-5-oxohexanoate, was synthesized for configurational studies of macrosphelides. The protocol involves:
Direct Esterification
An alternative route starts with 3-hydroxy-5-oxohexanoic acid, which is esterified with methanol under acidic (e.g., H₂SO₄) or enzymatic conditions. This method is less common due to the instability of the β-keto acid.
Comparative Analysis of Methods
Q & A
Q. What are the established synthetic routes for Methyl 3-hydroxy-5-oxohexanoate, and what methodological considerations are critical for reproducibility?
this compound (HOHN) can be synthesized via enzymatic pathways or chemical methods. Enzymatic synthesis involves dihydrophloroglucinol hydrolase-catalyzed hydrolysis of dihydrophloroglucinol, a step in tannin degradation . Chemical routes may employ β-keto ester intermediates, similar to the synthesis of methyl 3-oxohexanoate derivatives, where reaction conditions (e.g., catalyst selection, temperature, and solvent purity) significantly influence yield and stereochemistry . Reproducibility requires strict control of anhydrous conditions and inert atmospheres to prevent side reactions.
Q. How is this compound characterized structurally, and what analytical techniques are recommended?
Structural characterization typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification and mass spectrometry (MS) for molecular weight confirmation. For example, analogous β-keto esters like methyl 3-oxopentanoate are analyzed using GC-MS or HPLC-ESI-TOF/MS to resolve complex mixtures . Polarimetry may also be employed to assess optical purity, though discrepancies in reported optical rotation values highlight the need for standardized measurement protocols .
Q. What is the biological significance of this compound in metabolic studies?
HOHN is a metabolite in the anaerobic degradation of hydrolysable tannins. It arises from the enzymatic breakdown of gallic acid via pyrogallol and dihydrophloroglucinol intermediates, mediated by pyrogallol-phloroglucinol isomerase and reductase . Its presence in ruminal studies suggests a role in microbial pathways, making it a biomarker for tannin metabolism in ruminants.
Advanced Research Questions
Q. How can researchers address discrepancies in reported optical rotation values during synthesis of β-keto esters like this compound?
Discrepancies in optical rotation (e.g., [α]D values) may stem from variations in reaction conditions, purification methods, or residual solvents. For instance, Polgar et al. reported [α]D −1.1° for methyl 3-methyl-5-oxohexanoate, but subsequent attempts yielded [α]D −0.42°, attributed to incomplete enantiomeric resolution . Mitigation strategies include:
- Using chiral chromatography or recrystallization to isolate enantiomers.
- Validating purity via differential scanning calorimetry (DSC) or X-ray crystallography.
- Documenting solvent systems and temperature during polarimetry.
Q. What advanced analytical methods resolve co-elution challenges when detecting this compound in complex biological matrices?
Co-elution with structurally similar metabolites (e.g., hydroxy-keto acids) can be addressed using:
- HPLC-ESI-TOF/MS : High-resolution mass spectrometry distinguishes compounds with identical nominal masses but differing exact masses (e.g., 3-hydroxy-5-oxohexanoate vs. 4-oxo derivatives) .
- Derivatization : Incorporating tags like pentafluorobenzyl bromide enhances volatility and detection sensitivity in GC-MS .
- Isotopic labeling : Stable isotopes (e.g., ¹³C-labeled HOHN) enable tracking in metabolic flux studies.
Q. How can enzymatic pathways producing this compound be optimized for in vitro studies?
Optimization strategies include:
- Enzyme immobilization : Stabilizing dihydrophloroglucinol hydrolase on silica or polymer supports to enhance reusability and activity .
- Cofactor engineering : Supplementing NADPH or ATP to sustain reductase activity in cell-free systems.
- pH and temperature profiling : Conducting assays across gradients to identify optimal conditions (e.g., pH 6.5–7.5 for ruminal enzymes) .
Q. What methodological precautions are critical when handling this compound in oxygen-sensitive experiments?
Due to its β-keto ester structure, HOHN is prone to oxidation and hydrolysis. Best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
